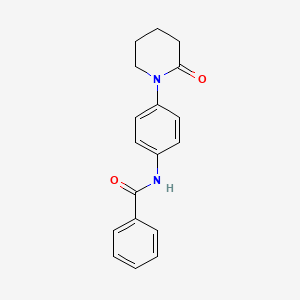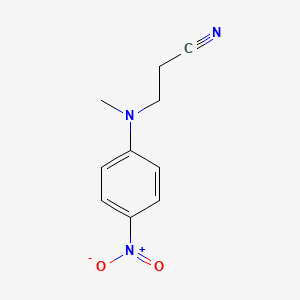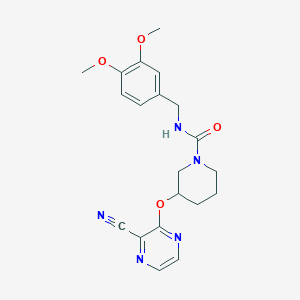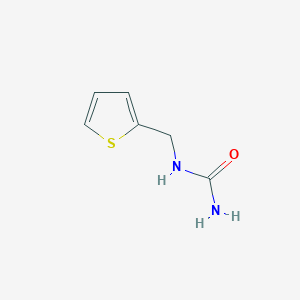
N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives, including N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have been studied for their potential anticancer properties. Research indicates that these compounds can exhibit antiproliferative effects on various cancer cell lines. The presence of specific functional groups in the piperidine structure may enhance these anticancer effects .
Neuroprotective Effects
The piperidine moiety is a common feature in compounds with neuroprotective capabilities. N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide may offer protection against neurodegenerative diseases by inhibiting processes that lead to neuronal damage .
Analgesic Properties
Compounds with a piperidine structure are known to possess analgesic properties. This particular compound could potentially be used in the development of new pain-relief medications, especially targeting neuropathic pain .
Antimicrobial Activity
Piperidine derivatives have shown promise as antimicrobial agents. N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide could be effective against a range of bacterial and fungal pathogens, contributing to the field of infectious diseases .
Anti-Inflammatory Uses
The anti-inflammatory potential of piperidine derivatives makes them candidates for treating inflammatory conditions. N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide may help in reducing inflammation and associated symptoms in various diseases .
Antipsychotic Effects
Piperidine-based compounds are often explored for their antipsychotic effects. This compound might interact with central nervous system receptors, offering benefits for mental health disorders treatment .
Antiviral and Antimalarial Potential
Research into piperidine derivatives has included their use as antiviral and antimalarial agents. This compound’s unique structure could contribute to the synthesis of drugs targeting viral infections and malaria .
Wirkmechanismus
Target of Action
N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which leads to blood clotting. By inhibiting factor Xa, apixaban prevents thrombin generation and thrombus development .
Mode of Action
Apixaban acts as a competitive inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition reduces thrombin generation and thus, prevents blood clot formation .
Biochemical Pathways
The primary biochemical pathway affected by apixaban is the coagulation cascade. By inhibiting factor Xa, apixaban disrupts the conversion of prothrombin to thrombin, thereby reducing thrombin generation . This results in an overall decrease in blood clot formation, which is beneficial in conditions where there is a risk of thrombosis or embolism .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a rapid onset and offset of action, with linear pharmacokinetics . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human factor Xa .
Result of Action
The molecular and cellular effects of apixaban’s action primarily involve the reduction of thrombin generation and prevention of blood clot formation . This can result in a decreased risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics due to potential drug-drug interactions . Furthermore, patient-specific factors such as age, body weight, and renal function can also affect the pharmacokinetics and pharmacodynamics of apixaban .
Eigenschaften
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-8-4-5-13-20(17)16-11-9-15(10-12-16)19-18(22)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAWONBXKAHDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)
![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)
![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)
![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)


![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)



![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)
![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2937263.png)